Cas no 1448866-18-9 (2-(trifluoromethoxy)pyridin-3-ylboronic acid)
2-(trifluoromethoxy)pyridin-3-ylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-(trifluoromethoxy)pyridin-3-yl)boronic acid
- 2-(trifluoromethoxy)pyridin-3-ylboronic acid
-
- MDL: MFCD18261903
- Inchi: 1S/C6H5BF3NO3/c8-6(9,10)14-5-4(7(12)13)2-1-3-11-5/h1-3,12-13H
- InChI Key: GREFUOVWGQXCBM-UHFFFAOYSA-N
- SMILES: FC(OC1C(B(O)O)=CC=CN=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Topological Polar Surface Area: 62.6
2-(trifluoromethoxy)pyridin-3-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8689423-0.05g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 0.05g |
$1973.0 | 2025-02-21 | |
| Enamine | EN300-8689423-0.1g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 0.1g |
$2067.0 | 2025-02-21 | |
| Enamine | EN300-8689423-0.25g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 0.25g |
$2162.0 | 2025-02-21 | |
| Enamine | EN300-8689423-0.5g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 0.5g |
$2255.0 | 2025-02-21 | |
| Enamine | EN300-8689423-1.0g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 1.0g |
$2350.0 | 2025-02-21 | |
| Enamine | EN300-8689423-2.5g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 2.5g |
$4607.0 | 2025-02-21 | |
| Enamine | EN300-8689423-5.0g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 5.0g |
$6817.0 | 2025-02-21 | |
| Enamine | EN300-8689423-10.0g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 95.0% | 10.0g |
$10107.0 | 2025-02-21 | |
| Enamine | EN300-8689423-1g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 1g |
$2350.0 | 2023-09-02 | ||
| Enamine | EN300-8689423-5g |
[2-(trifluoromethoxy)pyridin-3-yl]boronic acid |
1448866-18-9 | 5g |
$6817.0 | 2023-09-02 |
2-(trifluoromethoxy)pyridin-3-ylboronic acid Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-(trifluoromethoxy)pyridin-3-ylboronic acid
Comprehensive Guide to 2-(Trifluoromethoxy)pyridin-3-ylboronic Acid (CAS No. 1448866-18-9): Properties, Applications, and Market Insights
2-(Trifluoromethoxy)pyridin-3-ylboronic acid (CAS No. 1448866-18-9) is a specialized boronic acid derivative widely used in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic boronic acids, which are pivotal in modern Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a trifluoromethoxy group and a pyridine ring, makes it a valuable intermediate for synthesizing complex molecules.
The growing demand for 2-(trifluoromethoxy)pyridin-3-ylboronic acid is driven by its role in developing active pharmaceutical ingredients (APIs) and crop protection agents. Researchers are particularly interested in its potential for creating fluoro-containing compounds, which often exhibit enhanced metabolic stability and bioavailability. As the pharmaceutical industry shifts toward targeted drug discovery, this compound has gained attention for its versatility in medicinal chemistry applications.
From a chemical perspective, 2-(trifluoromethoxy)pyridin-3-ylboronic acid demonstrates excellent reactivity in palladium-catalyzed coupling reactions. Its boronic acid moiety enables efficient formation of carbon-carbon bonds, while the pyridine scaffold provides a rigid framework for molecular design. Recent studies highlight its utility in constructing biaryl structures, which are common motifs in many FDA-approved drugs.
The compound's trifluoromethoxy group (-OCF3) contributes to its lipophilicity and electron-withdrawing properties, making it particularly useful in designing compounds with improved blood-brain barrier penetration. This characteristic has sparked interest in neuroscience research, especially for developing treatments for central nervous system disorders. Additionally, the presence of fluorine atoms enhances the compound's stability against metabolic degradation.
In the agrochemical sector, 2-(trifluoromethoxy)pyridin-3-ylboronic acid serves as a key building block for novel pesticides and herbicides. The fluoroalkoxy group often imparts increased biological activity to these compounds while maintaining environmental safety profiles. Manufacturers are increasingly incorporating this intermediate into their crop protection product pipelines to address emerging challenges in agriculture.
Quality control of 2-(trifluoromethoxy)pyridin-3-ylboronic acid typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity standards for research-grade material usually exceed 97%, with some pharmaceutical applications requiring even higher purity levels. Proper storage conditions (typically under inert atmosphere at low temperatures) are essential to maintain the compound's stability over time.
The global market for pyridine boronic acid derivatives like 1448866-18-9 has shown steady growth, with projections indicating continued expansion due to increasing R&D investments in precision medicine and sustainable agriculture. Asia-Pacific regions, particularly China and India, have emerged as significant producers and consumers of these specialty chemicals, driven by their growing pharmaceutical and agrochemical industries.
Environmental considerations for 2-(trifluoromethoxy)pyridin-3-ylboronic acid focus on responsible handling and disposal practices. While not classified as hazardous under normal conditions, proper laboratory protocols should be followed to minimize environmental impact. The compound's increasing use in green chemistry applications reflects the industry's shift toward more sustainable synthetic methodologies.
Recent patent literature reveals numerous applications of 2-(trifluoromethoxy)pyridin-3-ylboronic acid in drug discovery programs targeting kinase inhibitors, GPCR modulators, and antimicrobial agents. Its structural features make it particularly valuable for creating selective enzyme inhibitors, a hot topic in current pharmaceutical research. The compound's versatility continues to inspire novel synthetic approaches in academic and industrial laboratories worldwide.
For researchers working with 1448866-18-9, understanding its structure-activity relationships is crucial for successful application in molecular design. The compound's electronic properties and steric characteristics influence its reactivity patterns, which can be fine-tuned for specific synthetic goals. Computational chemistry studies have provided valuable insights into its conformational preferences and interaction potentials.
The synthesis of 2-(trifluoromethoxy)pyridin-3-ylboronic acid typically involves multi-step procedures starting from appropriately substituted pyridine precursors. Recent advances in boronation methodologies have improved the efficiency of its production, making it more accessible to the research community. Process optimization continues to be an active area of investigation for chemical manufacturers.
In analytical applications, derivatives of 2-(trifluoromethoxy)pyridin-3-ylboronic acid have shown promise as sensing elements for detecting various biological molecules. The compound's ability to form reversible complexes with diols and other functional groups makes it potentially useful in diagnostic applications and biosensor development, aligning with current trends in personalized medicine.
As regulatory requirements for new chemical entities become more stringent, the importance of well-characterized intermediates like 2-(trifluoromethoxy)pyridin-3-ylboronic acid continues to grow. Its use in quality-by-design approaches to drug development ensures consistent performance in synthetic routes, reducing variability in final products. This aspect is particularly critical for generic drug manufacturers seeking to develop complex active ingredients.
The future outlook for 1448866-18-9 appears promising, with potential applications expanding into materials science and catalysis. Researchers are exploring its use in creating novel organic electronic materials and as a ligand in transition metal catalysis. These emerging applications could open new market opportunities beyond its traditional uses in life sciences.
For laboratories considering working with 2-(trifluoromethoxy)pyridin-3-ylboronic acid, establishing reliable supply chains and proper storage protocols is essential. The compound's sensitivity to moisture and oxygen requires careful handling, and many researchers prefer to prepare derivatives immediately after purification to maximize yields in subsequent reactions.
In conclusion, 2-(trifluoromethoxy)pyridin-3-ylboronic acid (CAS No. 1448866-18-9) represents a versatile and valuable tool in modern chemical research. Its unique structural features and reactivity profile continue to enable innovations across multiple scientific disciplines, from drug discovery to advanced materials development. As synthetic methodologies evolve and new applications emerge, this compound will likely maintain its importance in the chemical research landscape.
1448866-18-9 (2-(trifluoromethoxy)pyridin-3-ylboronic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)